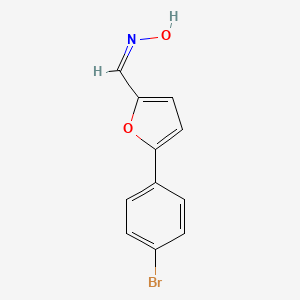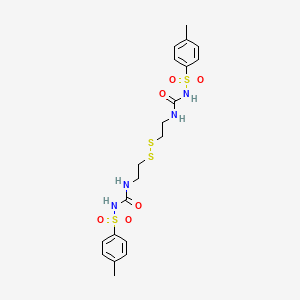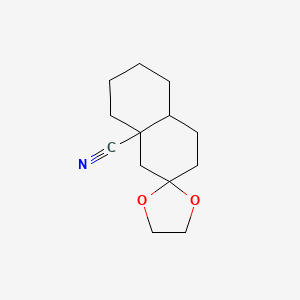
5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromphenyl)-furan-2-carbaldehyd-oxim ist eine organische Verbindung, die einen Furanring aufweist, der mit einer 4-Bromphenylgruppe substituiert ist, und eine Oxim-Funktionsgruppe an der 2-Carbaldehydposition.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(4-Bromphenyl)-furan-2-carbaldehyd-oxim umfasst typischerweise die folgenden Schritte:
Bildung von 5-(4-Bromphenyl)-furan-2-carbaldehyd: Dies kann durch eine Suzuki-Miyaura-Kupplungsreaktion zwischen 4-Bromphenylboronsäure und 5-Brom-2-furaldehyd in Gegenwart eines Palladiumkatalysators erreicht werden.
Industrielle Produktionsmethoden
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime typically involves the following steps:
Formation of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-bromo-phenylboronic acid and 5-bromo-2-furaldehyde in the presence of a palladium catalyst.
Industrial Production Methods
Analyse Chemischer Reaktionen
Reaktionstypen
5-(4-Bromphenyl)-furan-2-carbaldehyd-oxim kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Oximgruppe kann unter bestimmten Bedingungen zu Nitriloxiden oxidiert werden.
Reduktion: Die Oximgruppe kann zu Aminen reduziert werden.
Substitution: Das Bromatom am Phenylring kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Persäuren oder Wasserstoffperoxid können für Oxidationsreaktionen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Nitriloxide.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromphenyl)-furan-2-carbaldehyd-oxim hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Medizinische Chemie:
Materialwissenschaften: Wird bei der Synthese von Funktionsmaterialien mit bestimmten elektronischen oder optischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(4-Bromphenyl)-furan-2-carbaldehyd-oxim hängt von seiner spezifischen Anwendung ab. Im Allgemeinen kann die Oximgruppe mit verschiedenen molekularen Zielstrukturen über Wasserstoffbrückenbindungen oder Koordination mit Metallionen interagieren. Das Bromatom kann auch an Halogenbindungen teilnehmen, wodurch die Reaktivität und die Wechselwirkungen der Verbindung mit anderen Molekülen beeinflusst werden.
Wirkmechanismus
The mechanism of action of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime depends on its specific application. In general, the oxime group can interact with various molecular targets through hydrogen bonding or coordination with metal ions. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(4-Chlorphenyl)-furan-2-carbaldehyd-oxim: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.
5-(4-Methylphenyl)-furan-2-carbaldehyd-oxim: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von Brom.
Einzigartigkeit
Das Vorhandensein des Bromatoms in 5-(4-Bromphenyl)-furan-2-carbaldehyd-oxim verleiht im Vergleich zu seinen Analoga eine einzigartige Reaktivität und Eigenschaften. Die größere Atomgröße und die höhere Elektronegativität von Brom können das chemische Verhalten der Verbindung beeinflussen und sie von ihren Chlor- und Methyl-Gegenstücken unterscheiden.
Eigenschaften
Molekularformel |
C11H8BrNO2 |
|---|---|
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
(NZ)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7- |
InChI-Schlüssel |
YYEWUCQKHVBSBC-QPEQYQDCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\O)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)


![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide](/img/structure/B11961762.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11961776.png)


![Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate](/img/structure/B11961797.png)

![(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961807.png)
![[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11961813.png)

![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid](/img/structure/B11961829.png)
![2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11961830.png)
